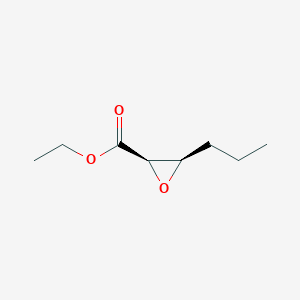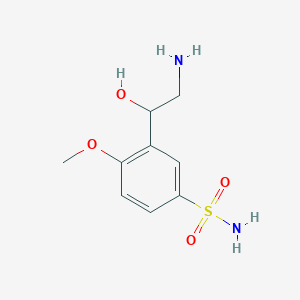
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide, also known as AHES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide acts as a carbonic anhydrase inhibitor, which means that it inhibits the activity of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes such as acid-base regulation, respiration, and ion transport. By inhibiting its activity, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis in cells. It can also improve endothelial function, reduce blood pressure, and modulate acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its stability and solubility in water, which makes it easy to handle and administer. However, its potency and specificity can vary depending on the experimental conditions, which can affect the results.
Orientations Futures
There are several future directions for 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide research, such as exploring its potential therapeutic applications in other fields such as diabetes, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its potency and specificity. Finally, the development of more efficient synthesis methods and analogs of 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential to reduce blood pressure and improve endothelial function.
Propriétés
Numéro CAS |
189814-01-5 |
|---|---|
Nom du produit |
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide |
Formule moléculaire |
C9H14N2O4S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
3-(2-amino-1-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O4S/c1-15-9-3-2-6(16(11,13)14)4-7(9)8(12)5-10/h2-4,8,12H,5,10H2,1H3,(H2,11,13,14) |
Clé InChI |
DFRHZLORIBBQMD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
Synonymes |
3-(2-AMINO-1-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



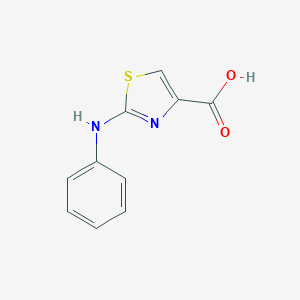


![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)


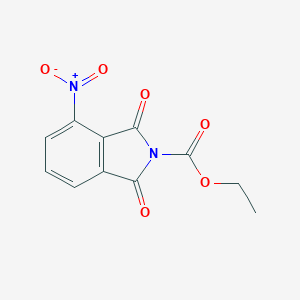

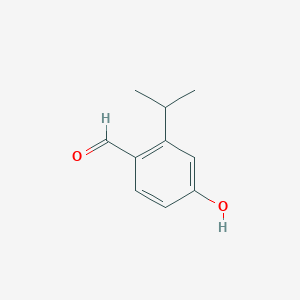

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
